![molecular formula C9H10Cl2N2 B13031706 6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride CAS No. 1638763-69-5](/img/structure/B13031706.png)
6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is a heterocyclic compound that contains both pyrrole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride typically involves the chloromethylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved through a reaction with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated product.
Applications De Recherche Scientifique
6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of organic electronic materials and conductive polymers.
Mécanisme D'action
The mechanism of action of 6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride is unique due to its specific structural features, which combine both pyrrole and pyridine rings. This duality provides distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
1638763-69-5 |
|---|---|
Formule moléculaire |
C9H10Cl2N2 |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
6-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-5-4-7-2-3-8(6-10)11-9(7)12;/h2-5H,6H2,1H3;1H |
Clé InChI |
MVKVCRZNRNQEMX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1N=C(C=C2)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


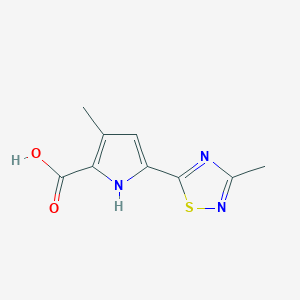
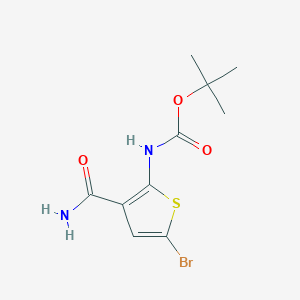

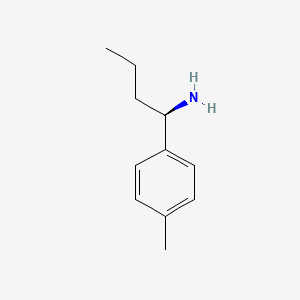

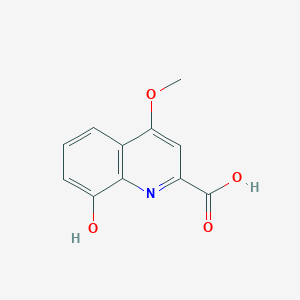
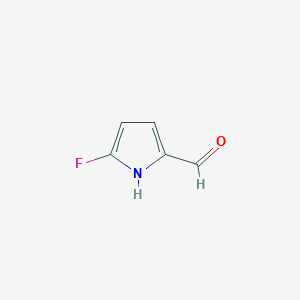
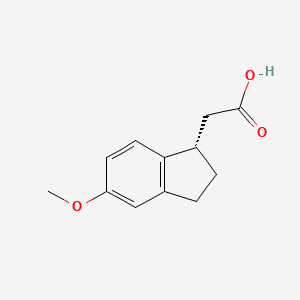
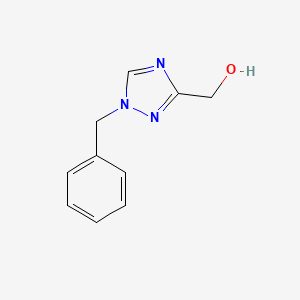
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
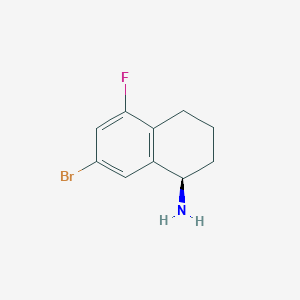
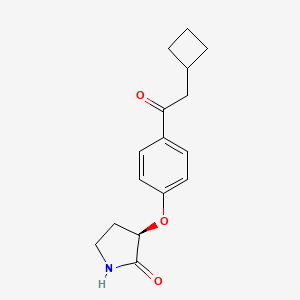
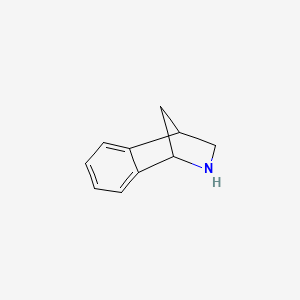
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
